molecular formula C11H19NO2 B13482741 Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate

Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate

Katalognummer: B13482741
Molekulargewicht: 197.27 g/mol
InChI-Schlüssel: UTTQXBYKQAJLQB-LPEHRKFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-Ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its azabicyclo nonane core, which is a common motif in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate typically involves the formation of the azabicyclo nonane core through a series of cyclization reactions. One common method involves the use of a Diels-Alder reaction followed by a series of functional group transformations to introduce the carboxylate ester functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes.

Analyse Chemischer Reaktionen

Types of Reactions

rac-Ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

rac-Ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of rac-ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
  • rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

Uniqueness

rac-Ethyl (1R,5S,6S)-3-azabicyclo[3.2.2]nonane-6-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H19NO2

Molekulargewicht

197.27 g/mol

IUPAC-Name

ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-14-11(13)10-5-8-3-4-9(10)7-12-6-8/h8-10,12H,2-7H2,1H3/t8-,9-,10+/m0/s1

InChI-Schlüssel

UTTQXBYKQAJLQB-LPEHRKFASA-N

Isomerische SMILES

CCOC(=O)[C@@H]1C[C@@H]2CC[C@H]1CNC2

Kanonische SMILES

CCOC(=O)C1CC2CCC1CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.